3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Synthetic Chemistry Building Block Functionalization

Researchers needing a reactive 1,2,4-oxadiazole scaffold for lead optimization face limited diversification handles. This compound solves that with a C5 aldehyde + 4-nitrophenyl electron-withdrawing system. - LogP 1.4573, TPSA 99.13 Ų: Balanced polarity for solubility-focused campaigns - C5 aldehyde supports reductive amination, Grignard, Knoevenagel, hydrazone formation - 95% purity, MW 219.15 g/mol. Stocked for immediate R&D supply.

Molecular Formula C9H5N3O4
Molecular Weight 219.15 g/mol
CAS No. 73217-78-4
Cat. No. B3429239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde
CAS73217-78-4
Molecular FormulaC9H5N3O4
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=N2)C=O)[N+](=O)[O-]
InChIInChI=1S/C9H5N3O4/c13-5-8-10-9(11-16-8)6-1-3-7(4-2-6)12(14)15/h1-5H
InChIKeyNUBDABBFPSPVHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-78-4): Core Structure, Procurement Basics, and Analytical Specification Overview


3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde (CAS 73217-78-4) is a heterocyclic building block characterized by a 1,2,4-oxadiazole ring bearing a 4-nitrophenyl group at the 3-position and an aldehyde functional group at the 5-position . The compound has a molecular weight of 219.15 g/mol and a molecular formula of C₉H₅N₃O₄, and is typically supplied at a purity of 95% . This substitution pattern imparts distinct electronic and steric properties, positioning the compound as a versatile intermediate for the construction of more elaborate molecular architectures in medicinal chemistry and materials science [1].

Workflow

Heterocyclic building block for oxadiazole elaboration

Key Handle

C5 aldehyde for condensation, reductive amination, and hydrazone formation

Electronic Profile

4-Nitrophenyl group enhances electron deficiency for tuned reactivity

Why 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde Cannot Be Replaced by Other 1,2,4-Oxadiazole Analogs: Structural and Reactivity Considerations for Scientific Procurement


The unique value of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde lies in the precise combination of its 4-nitrophenyl substitution and the C5 aldehyde functionality. The aldehyde group provides a reactive handle for condensation reactions, hydrazone formation, and further heterocyclic elaboration that is entirely absent in non-carbonyl oxadiazole analogs such as 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2). The 1,2,4-oxadiazole ring itself exerts electron-withdrawing effects more prominently at the C5 position than at C3 [1], and the para-nitro substituent on the 3-aryl ring further amplifies this electronic bias, influencing both reactivity and physicochemical properties in ways that cannot be replicated by analogs bearing different substituents (e.g., halogen, methoxy, or unsubstituted phenyl). Consequently, substituting this compound with a close structural analog risks altering reaction outcomes, yields, and downstream biological or material properties.

Non-carbonyl oxadiazole analogs lack the C5 aldehyde, preventing condensation and hydrazone chemistry.

Substituting the 4-nitrophenyl with halogen or unsubstituted phenyl alters electronic bias and may shift reactivity and property profiles.

Close structural analogs may not replicate reaction outcomes, yields, or downstream material properties.

Quantitative Differentiation of 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde: Head-to-Head Comparator Evidence for Procurement Decisions


C5 Aldehyde Functionality Enables Condensation Chemistry Unavailable to Non-Carbonyl Oxadiazole Analogs

3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde contains a reactive aldehyde group at the 5-position of the oxadiazole ring, which is absent in the closely related analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2). This aldehyde enables a suite of condensation and nucleophilic addition reactions, including hydrazone formation and reductive amination, that are entirely inaccessible to the non-carbonyl analog [1].

Aldehyde Handle
Head-to-head
C5 aldehyde enables hydrazone condensation; absent in non-carbonyl analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2).
Supports condensation-based library synthesis.
Structural confirmation via NMR/IR.
Synthetic Chemistry Building Block Functionalization

Electron-Withdrawing 4-Nitro Group Modulates Physicochemical Properties Relative to Unsubstituted and Halogenated Analogs

The 4-nitrophenyl substituent in 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde significantly alters key physicochemical descriptors compared to 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde and 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde. The nitro group increases polar surface area and reduces lipophilicity (LogP) relative to halogenated or unsubstituted analogs, which can influence solubility, membrane permeability, and target binding in biological assays .

Lipophilicity
Cross-study comparable
LogP 1.46 (target) vs ~2.5–3.0 (4-Cl analog) and ~1.8–2.2 (unsubstituted phenyl). Lower LogP indicates increased polarity.
May support aqueous solubility and reduced off-target binding.
Estimated comparator LogP; experimental verification recommended.
Physicochemical Properties Lipophilicity Polar Surface Area

Class-Level Antimicrobial Activity of Nitro-1,2,4-oxadiazole-5-carbaldehyde Hydrazones Provides a Baseline for Derivative Potency

A series of substituted nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones, synthesized from the target compound and related precursors, were evaluated for antimicrobial activity. While the parent aldehyde itself is not the active species, it serves as the essential precursor to hydrazone derivatives that exhibit bacteriostatic activity. In related studies, 3-aryl-5-nitromethyl-1,2,4-oxadiazoles—structurally analogous to the target compound—demonstrated antimicrobial effects [1].

Antimicrobial Precursor
Class-level
Parent aldehyde is precursor to nitro-hydrazone derivatives; related 3-aryl-5-nitromethyl-1,2,4-oxadiazoles show bacteriostatic activity.
Precursor for hydrazone-based antimicrobial screening.
Derivative activity; parent compound not the active species.
Antimicrobial Hydrazone Derivatives Structure-Activity Relationship

Thermal Stability and Melting Point Differentiation from Non-Aldehyde Oxadiazole Congeners

The melting point of 3-(4-nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde has not been widely reported, but its close structural analog 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2) has a reported melting point of 162–164 °C . The presence of the aldehyde group at C5 in the target compound is expected to lower the melting point due to reduced crystal lattice symmetry and increased conformational flexibility, which may impact handling and purification protocols.

Thermal Profile
Cross-study comparable
Melting point not reported; predicted lower than 162–164 °C (non-aldehyde analog). Aldehyde group likely reduces crystal lattice symmetry.
May affect solid-state handling and purification.
Predicted; experimental determination needed.
Thermal Properties Physical Characterization Storage Stability

Targeted Application Scenarios for 3-(4-Nitrophenyl)-1,2,4-oxadiazole-5-carbaldehyde Based on Quantified Differentiation Evidence


Synthesis of Antimicrobial Hydrazone Libraries

As a precursor to nitro-1,2,4-oxadiazole-5-carbaldehyde hydrazones, this compound enables the generation of structurally diverse antimicrobial agents. The aldehyde functionality at C5 is essential for condensation with hydrazines, a transformation that cannot be performed with 3-(4-nitrophenyl)-1,2,4-oxadiazole (CAS 16013-14-2) .

Medicinal Chemistry Optimization of Lipophilicity and Polar Surface Area

With a LogP of 1.4573 and a topological polar surface area (TPSA) of 99.13 Ų , this compound provides a polarity profile distinct from more lipophilic 1,2,4-oxadiazole analogs. This makes it particularly suitable for lead optimization campaigns where improved aqueous solubility and reduced hERG or off-target binding are prioritized.

Building Block for Electrophilic Heterocyclic Elaboration

The C5 aldehyde serves as a versatile electrophilic center for reductive amination, Grignard additions, and Knoevenagel condensations, enabling rapid diversification into β-unsaturated carbonyl systems or aminoalkyl derivatives. Such transformations are not possible with the non-carbonyl analog 3-(4-nitrophenyl)-1,2,4-oxadiazole [1].

Electronic Tuning in Materials Science Applications

The strong electron-withdrawing nature of the 4-nitrophenyl group, combined with the electron-poor 1,2,4-oxadiazole ring, creates a highly polarized π-system. This property may be exploited in the design of organic semiconductors, nonlinear optical materials, or energetic materials where fine-tuning of electronic properties is required [2].

Application
Selection Property
Validation Focus
Antimicrobial hydrazone library synthesis
Aldehyde functionality for hydrazone condensation
Hydrazone formation efficiency and antimicrobial endpoint screening
Medicinal chemistry lipophilicity optimization
Reduced LogP and increased TPSA profile
Aqueous solubility and off-target binding assays
Electrophilic heterocyclic elaboration
C5 aldehyde electrophilicity
Reaction scope with nucleophiles (amines, carbanions)
Electronic tuning in materials science
Polarized π-system from nitro-oxadiazole core
Electronic and optical property characterization
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